molecular formula C16H20ClN3O3S2 B11169681 4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide

4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B11169681
M. Wt: 401.9 g/mol
InChI Key: YZVWXQLXAHMXLJ-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a chlorinated aromatic ring, a thiadiazole moiety, and a butanamide group. This compound is primarily used in agricultural applications for its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves several key steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The phenoxy intermediate is then coupled with the thiadiazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:

    Reactor Setup: Using stainless steel reactors equipped with temperature and pressure control systems.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:

    Chemistry: Used as a model compound in studying herbicidal mechanisms and developing new herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Industry: Utilized in agricultural formulations to control weed growth.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves:

    Molecular Targets: The compound targets specific enzymes involved in plant growth, such as acetolactate synthase (ALS).

    Pathways: It disrupts the biosynthesis of branched-chain amino acids, leading to inhibited plant growth and eventual plant death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its combination of a phenoxy group and a thiadiazole ring, which imparts distinct herbicidal properties and a specific mode of action compared to other similar compounds.

Properties

Molecular Formula

C16H20ClN3O3S2

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C16H20ClN3O3S2/c1-11-10-12(17)5-6-13(11)23-7-3-4-14(21)18-15-19-20-16(25-15)24-9-8-22-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19,21)

InChI Key

YZVWXQLXAHMXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)SCCOC

Origin of Product

United States

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